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For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-N-methyl-PEG3-propanoic acid is a specialized chemical linker molecule increasingly

utilized in the fields of medicinal chemistry and drug development. Its unique structure,

featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an N-methylated amine, a

three-unit polyethylene glycol (PEG) spacer, and a terminal propanoic acid, offers distinct

advantages in the synthesis of complex biomolecules. This guide provides a comprehensive

overview of its structure, properties, and applications, with a focus on its role in the

development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras

(PROTACs).

The incorporation of an N-methyl group into peptide backbones is a key strategy for enhancing

the pharmacokinetic properties of peptide-based therapeutics. N-methylation can increase

metabolic stability by hindering enzymatic degradation, improve cell permeability, and modulate

conformation, which can lead to enhanced biological activity. The PEG3 linker imparts

increased hydrophilicity, which can improve the solubility and reduce aggregation of the final

conjugate. The terminal carboxylic acid allows for versatile conjugation to other molecules,

while the Fmoc group provides a stable protecting group for the amine that can be selectively

removed under mild basic conditions, making it highly compatible with solid-phase peptide

synthesis (SPPS).
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Molecular Structure and Properties
The chemical structure of Fmoc-N-methyl-PEG3-propanoic acid combines several key

functional moieties that contribute to its utility as a chemical linker.

Core Components:

Fmoc Group (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the amine. Its

removal is typically achieved using a solution of piperidine in a polar aprotic solvent like

dimethylformamide (DMF).

N-methyl Group: A methyl group attached to the nitrogen atom of the amino acid backbone.

This modification prevents the formation of hydrogen bonds and introduces steric hindrance,

which can protect against enzymatic cleavage.

PEG3 Linker (triethylene glycol): A short polyethylene glycol chain consisting of three

ethylene glycol units. This flexible and hydrophilic spacer enhances the water solubility of the

molecule and the resulting conjugates.

Propanoic Acid Moiety: A three-carbon carboxylic acid at the terminus of the molecule,

providing a reactive handle for conjugation to amine-containing molecules through the

formation of a stable amide bond.

Physicochemical Data:

While comprehensive experimental data for Fmoc-N-methyl-PEG3-propanoic acid is not readily

available in publicly accessible literature, data for the closely related, non-methylated analogue,

Fmoc-NH-PEG3-propanoic acid, can provide some context. It is important to note that the

addition of a methyl group will slightly alter these values.
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Property
Value (for Fmoc-NH-PEG3-
propanoic acid)

Reference

Molecular Formula C24H29NO7 [1][2]

Molecular Weight 443.5 g/mol [1][2]

Purity ≥95% [1]

Storage Condition
-5°C, keep in dry and avoid

sunlight
[1]

Note: The molecular formula for Fmoc-N-methyl-PEG3-propanoic acid is expected to be

C25H31NO7 with a corresponding increase in molecular weight.

Synthesis and Characterization
A detailed, peer-reviewed synthesis protocol for Fmoc-N-methyl-PEG3-propanoic acid is not

prominently available in the scientific literature. However, its synthesis can be conceptually

understood through established methods for the preparation of N-methylated amino acids and

PEGylated compounds. A general synthetic strategy would likely involve the N-methylation of a

suitable precursor, followed by the introduction of the Fmoc protecting group and the propanoic

acid moiety.

General Synthetic Approach:

A plausible synthetic route could involve the N-methylation of a commercially available amino-

PEG-acid derivative. The N-methylation of amino acids can be a challenging step, often

requiring specific reagents and conditions to avoid over-methylation and other side reactions. A

common method for the synthesis of N-methylated amino acids is the Biron−Kessler method,

which involves protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), followed

by methylation.

Characterization:

The structural integrity and purity of synthesized Fmoc-N-methyl-PEG3-propanoic acid would

be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to

confirm the presence and connectivity of all protons and carbons in the molecule, including

the characteristic signals for the Fmoc group, the N-methyl group, the PEG chain, and the

propanoic acid.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to

determine the exact mass of the molecule, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC): RP-HPLC would be used to assess the

purity of the final compound.

Experimental Protocols and Applications
Fmoc-N-methyl-PEG3-propanoic acid is primarily used as a bifunctional linker in the synthesis

of complex biomolecules, particularly in the construction of ADCs and PROTACs.

Application in Antibody-Drug Conjugate (ADC)
Synthesis
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal

antibody with the cytotoxicity of a potent small-molecule drug. The linker plays a crucial role in

the stability and efficacy of an ADC. Fmoc-N-methyl-PEG3-propanoic acid can be used as a

component of a cleavable or non-cleavable linker system in ADC development.

Experimental Workflow for ADC Synthesis:
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Workflow for ADC synthesis using the linker.

In this workflow, the carboxylic acid of Fmoc-N-methyl-PEG3-propanoic acid is first activated.

The activated linker is then conjugated to the cytotoxic payload. Following purification, the

Fmoc group on the linker-drug conjugate is removed, and the exposed amine is then reacted

with a modified monoclonal antibody to form the final ADC.

Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. The linker in a PROTAC is a critical determinant of its efficacy, as it dictates the

distance and orientation between the target protein and the E3 ligase.

Logical Relationship in PROTAC Function:
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Logical flow of PROTAC-mediated protein degradation.

Fmoc-N-methyl-PEG3-propanoic acid can be incorporated as the linker in a PROTAC

molecule. The propanoic acid end can be coupled to a ligand for the target protein, and after

Fmoc deprotection, the amine end can be coupled to a ligand for an E3 ligase. The N-

methylated PEG linker can provide the necessary flexibility and solubility for the PROTAC to

effectively induce the formation of the ternary complex.

Conclusion
Fmoc-N-methyl-PEG3-propanoic acid is a valuable and versatile tool for researchers and drug

development professionals. Its unique combination of a protected N-methylated amine, a

hydrophilic PEG spacer, and a reactive carboxylic acid makes it an ideal building block for the

synthesis of advanced therapeutics such as ADCs and PROTACs. The N-methyl group offers

the potential for improved metabolic stability and cell permeability, while the PEG linker

enhances solubility. As the fields of targeted protein degradation and bioconjugation continue to

evolve, the demand for sophisticated and well-defined linkers like Fmoc-N-methyl-PEG3-
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propanoic acid is expected to grow. Further research into its synthesis, characterization, and

application will undoubtedly expand its utility in the development of next-generation therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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